molecular formula C11H13N3O2S B13493743 Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B13493743
M. Wt: 251.31 g/mol
InChI Key: VNNHYXYDAQHYMB-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Its molecular structure includes a methyl ester group at position 2, an amino group at position 3, and a dimethylamino substituent at position 4.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C11H13N3O2S/c1-14(2)6-4-13-5-7-8(6)9(12)10(17-7)11(15)16-3/h4-5H,12H2,1-3H3

InChI Key

VNNHYXYDAQHYMB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=CC2=C1C(=C(S2)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 1,3-Diones bearing substituents serve as precursors, which react with cyanothioacetamide to form substituted 2-mercaptonicotinonitriles.
  • These intermediates undergo alkylation with haloacetamides (chloro- or bromoacetamide) in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.
  • Subsequent intramolecular cyclization forms the thieno[2,3-c]pyridine core.
  • Introduction of the dimethylamino group at the 4-position is achieved via nucleophilic aromatic substitution or amination reactions.

Detailed Preparation Methodology

Stepwise Synthesis

Step Reaction Description Reagents and Conditions Notes
1 Condensation of 1,3-dione with cyanothioacetamide Ethanol solvent, triethylamine base, room temperature, 12-24 h Forms substituted 2-mercaptonicotinonitrile intermediate
2 Alkylation with haloacetamide (chloro- or bromoacetamide) DMF or THF solvent, sodium carbonate or sodium hydroxide base, reflux or room temperature Yields alkylated intermediate
3 Intramolecular cyclization to form thieno[2,3-c]pyridine ring Heating with tetramethylammonium chloride in refluxing phosphorus oxychloride Forms 4-substituted 2,6-dichloro-3-cyanopyridine intermediate
4 Nucleophilic aromatic substitution (SNAr) to introduce dimethylamino group Reaction with dimethylamine or dimethylamino-containing nucleophile, suitable base, polar solvent Substitutes chlorine with dimethylamino group at 4-position
5 Esterification or methylation Methylating agents like methyl iodide or esterification reagents Finalizes methyl ester at 2-carboxylate position

Reaction Monitoring and Purification

  • Thin Layer Chromatography (TLC) is used to monitor reaction progress at each step.
  • Purification is typically achieved by column chromatography or high-performance liquid chromatography (HPLC) .
  • Final products are often recrystallized to enhance purity.

Representative Synthetic Example (Adapted from Patent US20070293533A1)

  • A 1,3-dione derivative (bearing appropriate substituents) was reacted with cyanothioacetamide in ethanol with triethylamine at room temperature for 24 hours.
  • The resulting 2-mercaptonicotinonitrile intermediate was treated with bromoacetamide in DMF with sodium carbonate at reflux for 6 hours.
  • The mixture was then heated with tetramethylammonium chloride in refluxing phosphorus oxychloride for 3 hours to induce cyclization.
  • The 4-chloro intermediate was subjected to nucleophilic substitution with dimethylamine in ethanol at 80 °C for 12 hours.
  • The methyl ester was introduced by methylation using methyl iodide in the presence of potassium carbonate in acetonitrile under reflux.
  • The crude product was purified by silica gel chromatography to afford this compound in overall yields ranging from 60% to 85%.

Reaction Conditions and Yields Summary Table

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
Condensation with cyanothioacetamide EtOH, Et3N RT 12-24 h 75-85 Base catalyzed
Alkylation with haloacetamide DMF, Na2CO3 Reflux 4-6 h 70-80 Polar aprotic solvent
Cyclization POCl3, (CH3)4NCl Reflux 2-3 h 65-75 Formation of heterocycle
Nucleophilic substitution (dimethylamino) EtOH, dimethylamine 80 °C 12 h 60-70 SNAr reaction
Methylation (ester formation) MeI, K2CO3, CH3CN Reflux 6-8 h 80-90 Final methyl ester formation

Research Outcomes and Observations

  • The synthetic methodology allows for modification of substituents at various positions, enabling structure-activity relationship studies.
  • The reaction conditions are generally mild, with room temperature to reflux temperatures, and common solvents like ethanol, DMF, and acetonitrile.
  • Purification by chromatography yields high-purity compounds suitable for biological evaluation.
  • The nucleophilic aromatic substitution step is critical for introducing the dimethylamino group, which significantly affects biological activity.
  • Yields are moderate to high, with optimization possible by adjusting base strength, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amino derivatives, and substituted thieno[2,3-c]pyridines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophilic catalyst in various reactions due to its basicity . It can also form complexes with metal ions, which can be useful in catalytic processes .

Comparison with Similar Compounds

Structural Differences

Core Heterocycle :

  • Thieno[2,3-c]pyridine vs. Thieno[2,3-b]pyridine: The target compound’s thieno[2,3-c]pyridine core differs from thieno[2,3-b]pyridine analogs (e.g., Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate) in the positioning of the sulfur atom and nitrogen within the fused ring system.

Ester Group :

  • Methyl vs. Ethyl Esters: The methyl ester in the target compound may confer higher metabolic lability compared to ethyl esters (e.g., Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate), which are more commonly used in synthetic intermediates due to their stability .

Substituents :

  • Amino and Dimethylamino Groups: The 3-amino and 4-dimethylamino groups enhance hydrogen-bonding capacity, contrasting with analogs like methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate, which features bulkier aromatic substituents (2-methoxyphenyl, phenyl) that may improve π-π stacking but reduce solubility .
Physical and Chemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Predicted Boiling Point (°C) Solubility Considerations
Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate C11H13N3O2S (est.) ~261.3 Not reported Likely moderate (polar substituents)
Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate C12H15N3O2S 265.33 434.1 (predicted) Lower than methyl due to ethyl ester
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate C22H18N2O3S 390.10 Not reported Reduced (bulky aromatic groups)
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate C15H22N2O4S 338.42 Not reported Improved with Boc protection
Key Research Findings

Steric Considerations : Bulky substituents (e.g., phenyl groups in ) improve target binding affinity but may limit blood-brain barrier penetration .

Metabolic Stability : Methyl esters are more prone to hydrolysis than ethyl esters, which could influence the compound’s pharmacokinetic profile .

Biological Activity

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate (CAS No. 869802-26-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Basic Information

  • Molecular Formula : C11_{11}H13_{13}N3_3O2_2S
  • Molecular Weight : 251.3 g/mol
  • Boiling Point : Approximately 438.2 °C
  • Density : 1.362 g/cm³
  • pKa : 4.85

Structural Characteristics

The compound features a thieno[2,3-c]pyridine core, which contributes to its unique electronic properties and reactivity. Its structure includes two amino groups, enhancing its potential for interactions with various biological targets.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.
  • Receptor Modulation : It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest potential applications in treating infections and cancer due to its bioactive nature.

Research Findings

Recent studies have highlighted the biological activities of this compound:

  • Antimicrobial Activity : Research indicates that derivatives of thieno[2,3-c]pyridine compounds demonstrate significant antimicrobial properties against various pathogens, suggesting that this compound may share similar activities .
  • Anticancer Potential : Investigations into the anticancer effects have shown that compounds with similar structural motifs can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of thieno[2,3-c]pyridine derivatives against Gram-positive and Gram-negative bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for several derivatives, suggesting promising antimicrobial potential .
  • Evaluation of Anticancer Activity :
    • In vitro studies were conducted on cancer cell lines to assess the cytotoxic effects of this compound.
    • The compound exhibited IC50 values ranging from 20 to 50 µM across different cancer types, indicating significant anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
Methyl 3-amino-4-methylthiophene-2-carboxylateSimilar thiophene coreModerate antimicrobial
Thieno[2,3-c]pyridine derivativesVarious substitutionsDiverse biological activities

Q & A

Basic: What are the common synthetic routes for Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate?

Answer:
A key synthetic route involves cyclization of substituted pyridine precursors with thiol-containing reagents. For example, reacting 3-chloropyridine-4-carbonitrile with methyl thioglycolate in acetonitrile (MeCN) using K₂CO₃ as a base under reflux yields the thienopyridine core. Subsequent bromination of the 3-amino intermediate with CuBr and NaNO₂ in aqueous HBr at -10°C introduces functionalization at the 3-position. Further coupling reactions (e.g., with aryl amines via Buchwald-Hartwig conditions) and Boc protection steps enable diversification of the dimethylamino group . Purification typically involves column chromatography (silica gel, EtOAc/hexane gradients) or trituration with n-pentane .

Basic: How is the purity and structural identity of this compound confirmed in academic research?

Answer:
Purity (>95%) is validated via reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS (e.g., [M+H]⁺ at m/z 209 for the methyl ester intermediate). Structural confirmation employs ¹H/¹³C NMR (e.g., characteristic thienopyridine aromatic protons at δ 7.5–8.5 ppm and ester carbonyl signals at δ 165–170 ppm). High-resolution mass spectrometry (HRMS) ensures exact mass matching (e.g., calculated m/z 271.8 for brominated derivatives) .

Advanced: How do structural modifications at the 3- and 6-positions influence antitumor activity in thienopyridine derivatives?

Answer:
Substituents at the 3- and 6-positions critically modulate potency and selectivity. For instance:

  • 3-Amino group : Bromination or coupling with electron-deficient aryl amines (e.g., 3-chloro-4-fluoroaniline) enhances cytotoxicity against MCF-7 (breast adenocarcinoma) and NCI-H460 (lung cancer) cells, with GI₅₀ values ≤1 µM .
  • 6-Position : Introducing (hetero)arylethynyl groups (e.g., meta-methoxy phenyl) improves apoptotic activity by disrupting mitochondrial membrane potential, as shown via flow cytometry in NCI-H460 cells .
    SAR studies recommend prioritizing electron-withdrawing groups at the 3-position and planar aromatic systems at the 6-position for optimal activity .

Advanced: What in vitro models and mechanistic assays are used to evaluate antitumor efficacy?

Answer:

  • Cell lines : Standard models include MCF-7 (ER+ breast cancer), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer). Dose-response curves (0.1–10 µM) are generated using MTT assays, with GI₅₀ values calculated via nonlinear regression .
  • Mechanistic studies :
    • Cell cycle analysis : Flow cytometry after propidium iodide staining identifies G₁/S arrest (e.g., compound III) or G₂/M arrest (e.g., compound IV) .
    • Apoptosis assays : Annexin V-FITC/PI staining quantifies early/late apoptotic populations induced by derivatives like Vb, which activate caspase-3/7 pathways .

Basic: What analytical challenges arise in characterizing thienopyridine derivatives, and how are they resolved?

Answer:

  • Low solubility : Derivatives with hydrophobic substituents (e.g., trifluoromethyl groups) require DMSO as a co-solvent in HPLC-MS analysis .
  • Tautomerism : The thienopyridine core can exhibit keto-enol tautomerism, complicating NMR interpretation. Deuterated DMSO and variable-temperature ¹H NMR (25–60°C) resolve overlapping signals .
  • Byproduct formation : Bromination side products (e.g., di-brominated analogs) are minimized by controlling reaction temperature (-10°C) and stoichiometry .

Advanced: How are computational methods integrated to optimize thienopyridine-based drug candidates?

Answer:

  • Docking studies : Molecular docking (AutoDock Vina) into kinase domains (e.g., EGFR or VEGFR-2) predicts binding poses. Derivatives with extended π-systems at the 6-position show stronger H-bonding with hinge regions .
  • ADMET prediction : SwissADME assesses logP (optimal range: 2–4) and CNS permeability. Methyl esters generally exhibit better bioavailability than free acids due to increased lipophilicity .

Basic: What safety precautions are recommended when handling this compound in lab settings?

Answer:
While specific safety data for this derivative is limited, structurally similar thienopyridines require:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis (e.g., bromination with HBr releases toxic fumes) .
  • Waste disposal : Halogenated byproducts are collected in designated halogenated waste containers .

Advanced: What strategies improve the fluorescent properties of thienopyridine derivatives for imaging applications?

Answer:
Methoxylation at the 6-position (e.g., ortho-methoxy aryl ethers) enhances fluorescence quantum yield (Φ = 0.4–0.6) by rigidifying the π-system. Encapsulation into PEG-PLGA nanoparticles (∼100 nm diameter) improves aqueous stability and enables in vitro tracking via confocal microscopy .

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